molecular formula C19H24N2O B2876831 3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol CAS No. 866150-06-3

3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol

Cat. No.: B2876831
CAS No.: 866150-06-3
M. Wt: 296.414
InChI Key: LNSDYUJXFCVZEB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol is a chemical compound with the molecular formula C19H24N2O and a molecular weight of 296.41 g/mol . This compound is known for its unique structure, which includes a phenol group substituted with a phenylpiperazine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol typically involves the reaction of 3,5-dimethylphenol with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce halogenated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol is unique due to its specific combination of a phenol group and a phenylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-15-12-16(2)18(19(22)13-15)14-20-8-10-21(11-9-20)17-6-4-3-5-7-17/h3-7,12-13,22H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSDYUJXFCVZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)CN2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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